molecular formula C16H10N2 B4256976 3-isoquinolin-5-ylbenzonitrile

3-isoquinolin-5-ylbenzonitrile

Cat. No.: B4256976
M. Wt: 230.26 g/mol
InChI Key: DCXDIWMFYWFPAI-UHFFFAOYSA-N
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Description

3-Isoquinolin-5-ylbenzonitrile is a heteroaromatic compound featuring an isoquinoline core fused to a benzonitrile moiety. Isoquinoline, a bicyclic structure with a nitrogen atom at the 2-position, distinguishes it from quinoline (nitrogen at the 1-position), altering electronic properties and reactivity.

Properties

IUPAC Name

3-isoquinolin-5-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-10-12-3-1-4-13(9-12)15-6-2-5-14-11-18-8-7-16(14)15/h1-9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXDIWMFYWFPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC3=C2C=CN=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isoquinolin-5-ylbenzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, where ortho-substituted benzyl azides react with alkynes to form the isoquinoline core . Another approach involves the use of silver-catalyzed cyclization of 2-alkynyl benzyl azides .

Industrial Production Methods: Industrial production methods for this compound often leverage scalable catalytic processes. For instance, the use of copper-catalyzed cyclization reactions has been reported to yield high-purity isoquinoline derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Isoquinolin-5-ylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Halogenated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-isoquinolin-5-ylbenzonitrile involves its interaction with molecular targets such as enzymes. For instance, it inhibits the activity of tankyrase enzymes, which play a role in the Wnt signaling pathway . This inhibition can lead to the suppression of cancer cell proliferation by disrupting critical cellular processes.

Comparison with Similar Compounds

The following analysis compares 3-isoquinolin-5-ylbenzonitrile with structurally related compounds from the literature, focusing on synthesis, functional groups, and applications.

Structural and Functional Group Comparisons
Compound Core Structure Key Functional Groups Substituents
This compound Isoquinoline Benzonitrile (-C≡N) Nitrile at benzene C3
5-(2-Tosylquinolin-3-yl)oxazole Quinoline Oxazole, Tosyl (-SO₂C₆H₄CH₃) Tosyl at quinoline C2
3-(Oxazol-5-yl)quinoline-2-carboxamide Quinoline Oxazole, Carboxamide (-CONH₂) Carboxamide at quinoline C2

Key Differences :

  • Synthetic Flexibility: Tosyl and carboxamide groups in the analogs serve as protective or directing groups, whereas the nitrile in this compound may enable click chemistry or nucleophilic additions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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